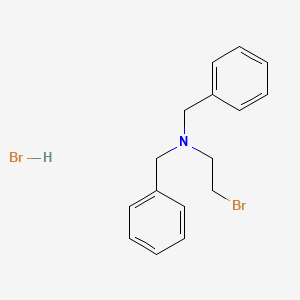
Dibenzyl(2-bromoethyl)amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl(2-bromoethyl)amine hydrobromide is a compound with the CAS Number: 115002-69-2 . It belongs to the class of organic bromides. It is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N,N-dibenzyl-2-bromoethan-1-amine hydrobromide . The InChI code is 1S/C16H18BrN.BrH/c17-11-12-18 (13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;/h1-10H,11-14H2;1H . The molecular weight is 385.14 .Physical And Chemical Properties Analysis
This compound has a melting point of 177-179°C . It is stored at room temperature .Scientific Research Applications
Chemical Synthesis
The compound plays a role in chemical synthesis. It has been used in chemoenzymatic dynamic kinetic resolution of primary amines, leading to benzyl carbamates, which can be deprotected under very mild conditions to yield the free amine (Hoben, Kanupp, & Bäckvall, 2008). Additionally, it's involved in selective N,N-dibenzylation of primary aliphatic amines using dibenzyl carbonate in the presence of phosphonium salts (Loris, Perosa, Selva, & Tundo, 2004).
Material Science
In material science, the compound has been used in the synthesis of dibenzyl bromophenols from brown algae, contributing to the discovery of novel compounds with unique dimerization patterns and potential cytotoxicity against human cancer cell lines (Xu et al., 2004).
Mechanistic Studies
Mechanistic studies have also been conducted, exploring the reactions of N-substituted benzyl amines with benzyl bromide, revealing insights into the reaction pathways and the effects of electron-donating and withdrawing substituents (Ravi, Sanjeev, & Jagannadham, 2013).
Organic Chemistry
In the realm of organic chemistry, the compound has been involved in amination reactions of aryl halides with nitrogen-containing reagents mediated by palladium/imidazolium salt systems, demonstrating its versatility in facilitating complex chemical reactions (Grasa, Viciu, Huang, & Nolan, 2001).
Safety and Hazards
properties
IUPAC Name |
N,N-dibenzyl-2-bromoethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN.BrH/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;/h1-10H,11-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALZSRJUWQEWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCBr)CC2=CC=CC=C2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3,4-difluoro-N-(4-methylphenyl)benzamide](/img/structure/B2462366.png)


![1-Ethyl-N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,2-dimethylimidazole-4-sulfonamide](/img/structure/B2462371.png)


![(E)-N-methyl-2-(3-(thiophen-2-yl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2462375.png)



![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2462383.png)
![2-imino-1-(2-methoxyethyl)-8-methyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2462385.png)